

An In-depth Technical Guide to ML364 and the Cyclin D1 Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **ML364** and its role in modulating the degradation of cyclin D1, a key regulator of the cell cycle. This document details the mechanism of action of **ML364**, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to ML364 and Cyclin D1

Cyclin D1 is a critical protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), drives the progression of the cell cycle from the G1 to the S phase. Overexpression of cyclin D1 is a common feature in many cancers, leading to uncontrolled cell proliferation. The cellular levels of cyclin D1 are tightly regulated, in part, by the ubiquitin-proteasome system, which targets the protein for degradation. Deubiquitinating enzymes (DUBs) can reverse this process by removing ubiquitin tags, thereby stabilizing their substrates.

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). By inhibiting USP2, **ML364** enhances the ubiquitination and subsequent proteasomal degradation of cyclin D1, leading to cell cycle arrest and reduced proliferation in cancer cells. This makes **ML364** a valuable tool for studying the role of USP2 in cell cycle regulation and a potential starting point for the development of novel anti-cancer therapeutics.



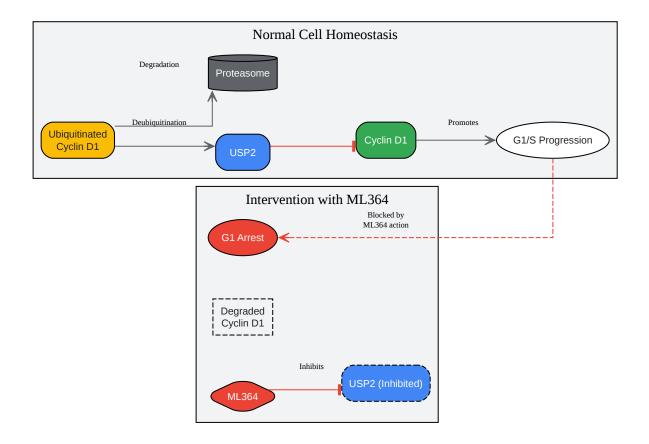
Mechanism of Action of ML364

ML364 directly inhibits the catalytic activity of USP2. USP2 is a deubiquitinase that removes ubiquitin chains from target proteins, including cyclin D1, thereby rescuing them from degradation by the proteasome. The inhibition of USP2 by **ML364** leads to an accumulation of polyubiquitinated cyclin D1, which is then recognized and degraded by the 26S proteasome. This reduction in cyclin D1 levels causes the cell to arrest in the G1 phase of the cell cycle, thus inhibiting proliferation.

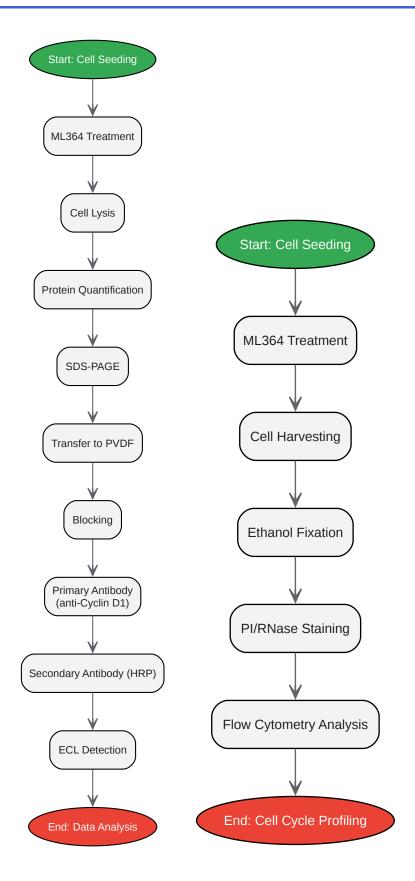
Signaling Pathway of ML364-Induced Cyclin D1 Degradation

The following diagram illustrates the signaling pathway from USP2-mediated stabilization of Cyclin D1 to the intervention by **ML364**, leading to its degradation.









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 To cite this document: BenchChem. [An In-depth Technical Guide to ML364 and the Cyclin D1 Degradation Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609155#ml364-and-cyclin-d1-degradation-pathway]

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